4-Methoxy-3-nitrobenzoyl chloride

Description

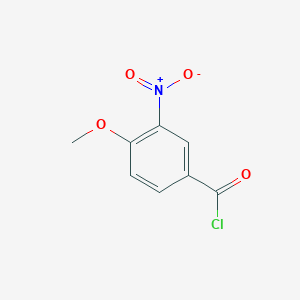

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-7-3-2-5(8(9)11)4-6(7)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXMQFBGQSNVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495068 | |

| Record name | 4-Methoxy-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10397-28-1 | |

| Record name | 4-Methoxy-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-3-nitrobenzoyl chloride

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. It provides an in-depth analysis of 4-Methoxy-3-nitrobenzoyl chloride (CAS Number: 10397-28-1 ), covering its fundamental properties, synthesis, reactivity, applications, and safety protocols. The insights provided herein are grounded in established chemical principles and field-proven methodologies to empower scientists in their research endeavors.

Core Physicochemical Properties

This compound is a substituted aromatic acyl chloride. The presence of three distinct functional groups—an acyl chloride, a methoxy group, and a nitro group—on the benzene ring makes it a highly versatile and reactive intermediate for organic synthesis. The electron-donating nature of the methoxy group and the strong electron-withdrawing nature of the nitro group create a unique electronic environment that dictates its reactivity and utility.

A summary of its key properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 10397-28-1 | [1] |

| Molecular Formula | C₈H₆ClNO₄ | [1] |

| Molecular Weight | 215.59 g/mol | [2] |

| Physical Form | Solid, semi-solid, or lump | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | [1] |

| InChI Key | FUXMQFBGQSNVBM-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

Synthetic Pathway: From Carboxylic Acid to Acyl Chloride

The most direct and common method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 4-methoxy-3-nitrobenzoic acid. This transformation is a cornerstone of organic synthesis, typically employing an inorganic acid chloride such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The choice of chlorinating agent is critical. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The reaction mechanism involves a nucleophilic attack by the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent intramolecular rearrangement to yield the final acyl chloride.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Thionyl Chloride

Objective: To synthesize this compound from 4-methoxy-3-nitrobenzoic acid.

Materials:

-

4-methoxy-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Gas trap (for HCl and SO₂ gases)

Procedure:

-

Preparation: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Attach a gas trap to the top of the condenser to neutralize the evolving HCl and SO₂ gases.

-

Charging the Flask: Add 4-methoxy-3-nitrobenzoic acid (e.g., 0.1 mol) to the flask.

-

Solvent and Reagent Addition: Add an anhydrous solvent like toluene (50 mL) to the flask. Subsequently, add thionyl chloride (e.g., 0.15 mol, 1.5 equivalents) dropwise to the stirred suspension. A similar protocol using thionyl chloride is a standard method for preparing nitrobenzoyl chlorides.[3]

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The reaction's progress can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound can then be purified by vacuum distillation or recrystallization if necessary.[4]

Reactivity Profile

As an acyl chloride, the compound is a potent acylating agent.[5] It readily reacts with nucleophiles such as alcohols, amines, and water. This high reactivity is the basis of its utility in synthesis but also necessitates careful handling in anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

-

Reaction with Alcohols: Forms the corresponding esters.

-

Reaction with Amines: Forms the corresponding amides. This is a crucial reaction in the synthesis of many pharmaceutical compounds.

-

Reaction with Water: Hydrolyzes to form 4-methoxy-3-nitrobenzoic acid and hydrochloric acid.[6] This reaction is exothermic and vigorous.

The nitro and methoxy groups on the aromatic ring can be further modified. The nitro group can be reduced to an amine, providing a handle for further functionalization, a common strategy in the synthesis of biologically active molecules.

Caption: Reactivity pathways of this compound.

Applications in Medicinal Chemistry and Drug Development

Substituted benzoyl chlorides are fundamental building blocks in the pharmaceutical industry. While direct applications of this compound in specific named drugs are not as prominently documented as some of its isomers, its structural motifs are highly relevant. Structurally similar compounds, such as 4-(methylamino)-3-nitrobenzoyl chloride, are key intermediates in the synthesis of targeted therapies like the anti-cancer drug Erlotinib and anti-viral agents Boceprevir and Telaprevir.[7]

The utility of this scaffold lies in its ability to participate in amide bond formation, a ubiquitous linkage in biologically active molecules. For instance, a related compound, 4-Methyl-3-nitrobenzoyl chloride, has been utilized in the synthesis of potent and selective inhibitors of Lck kinase, which is a target in immunology and oncology. This demonstrates the value of the nitro-substituted acyl chloride framework in generating libraries of compounds for screening and drug discovery.

Safety, Handling, and Storage

This compound is a reactive and corrosive chemical that must be handled with appropriate precautions. It is moisture-sensitive and reacts with water to release corrosive hydrogen chloride gas.[6]

GHS Hazard Information

Based on data for structurally similar compounds like 4-Methyl-3-nitrobenzoyl chloride (CAS 10397-30-5), the following hazards are expected:

| Hazard | Code | Description |

| Pictogram | GHS05 | Corrosion |

| Signal Word | Danger | |

| Hazard Statement | H314 | Causes severe skin burns and eye damage.[8] |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] | |

| P310 | Immediately call a POISON CENTER or doctor/physician.[9] | |

| P405 | Store locked up.[8] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust.[10]

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[10][11]

-

Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile. Inspect gloves for any damage before use.[10][11]

-

Body Protection: Wear a flame-resistant laboratory coat and closed-toe shoes. An additional chemical-resistant apron is recommended.[10]

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[5] The container must be kept tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture.[1]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

References

-

4-(Methylamino)-3-Nitrobenzoyl Chloride: A Versatile Chemical Compound for Pharmaceutical Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

SAFETY DATA SHEET - 4-Nitrobenzoyl chloride . Fisher Scientific. [Link]

-

m-NITROBENZAZIDE - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

2-Methoxy-4-nitrobenzoyl chloride | C8H6ClNO4 | CID 3016113 . PubChem. [Link]

Sources

- 1. This compound | 10397-28-1 [sigmaaldrich.cn]

- 2. 2-Methoxy-4-nitrobenzoyl chloride | C8H6ClNO4 | CID 3016113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 6. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. nbinno.com [nbinno.com]

- 8. 4-甲基-3-硝基苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.es [fishersci.es]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Introduction: The Strategic Importance of a Versatile Intermediate

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-nitrobenzoyl Chloride

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its structure, featuring a reactive acyl chloride, an electron-directing methoxy group, and a versatile nitro group, makes it a valuable intermediate for researchers in medicinal chemistry, agrochemicals, and materials science. The acyl chloride provides a ready handle for forming amide or ester linkages, while the nitro group can be readily reduced to an amine, opening pathways for further derivatization.

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the robust and efficient two-step synthesis of this compound. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and emphasize the critical safety considerations necessary for handling the potent reagents involved.

Overall Synthetic Strategy

The synthesis is logically approached in two distinct stages, beginning with the regioselective nitration of a commercially available starting material, followed by the conversion of the resulting carboxylic acid to the target acyl chloride.

-

Step 1: Electrophilic Aromatic Substitution. The synthesis commences with the nitration of p-anisic acid (4-methoxybenzoic acid). This reaction selectively installs a nitro group onto the aromatic ring at the position ortho to the strongly activating methoxy group.

-

Step 2: Nucleophilic Acyl Substitution. The intermediate, 4-methoxy-3-nitrobenzoic acid, is then converted to the highly reactive this compound using a chlorinating agent, most commonly thionyl chloride.

The complete workflow is visualized below.

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 4-Methoxy-3-nitrobenzoic Acid via Nitration

The foundational step in this synthesis is the electrophilic aromatic substitution reaction to introduce a nitro group onto the p-anisic acid backbone. The success of this step hinges on precise control of reaction conditions to ensure high regioselectivity and yield.

Mechanistic Insights: The Role of Directing Groups

The nitration of p-anisic acid is a classic example of regioselectivity in electrophilic aromatic substitution. The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.

Caption: The electrophilic substitution mechanism and directing effects.

The two substituents on the benzene ring, the methoxy (-OCH₃) and carboxylic acid (-COOH) groups, exert competing electronic effects. The methoxy group is a potent activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the carboxylic acid group is deactivating and a meta-director. In this case, the activating influence of the methoxy group is overwhelmingly dominant, directing the nitronium ion to the position ortho to it (the C-3 position), resulting in the desired product with high selectivity.[1]

Experimental Protocol: Nitration

This protocol is adapted from established laboratory procedures for the nitration of anisic acid derivatives.[1][2]

Materials & Equipment:

-

p-Anisic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice and distilled water

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Büchner funnel

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, cautiously add 10.0 g of p-anisic acid to 50 mL of concentrated sulfuric acid while stirring. Continue stirring until all the solid has dissolved. Cool the flask in an ice bath to maintain a temperature between 0 and 5 °C.[1]

-

Preparation of Nitrating Mixture: In a separate dropping funnel, carefully prepare the nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid. This process is highly exothermic and the mixture must be cooled in an ice bath during preparation.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of p-anisic acid over approximately one hour. It is critical to maintain the reaction temperature between 5 and 15 °C throughout the addition to prevent the formation of dinitro byproducts.[1]

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

-

Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice in a beaker. The product, 4-methoxy-3-nitrobenzoic acid, will precipitate as a white to light yellow solid.

-

Purification: Collect the solid by vacuum filtration using a Büchner funnel, wash thoroughly with cold distilled water to remove residual acids, and dry. The product can be further purified by recrystallization from ethanol if necessary.[3]

Data Presentation: Nitration Reaction

| Parameter | Value | Reference |

| Starting Material | p-Anisic Acid (4-methoxybenzoic acid) | [1] |

| Product | 4-Methoxy-3-nitrobenzoic acid | [1][4][5] |

| CAS Number | 89-41-8 | [1] |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.14 g/mol | [1] |

| Typical Yield | 85-90% | [6] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 192-194 °C | [1][7] |

Part 2: Synthesis of this compound

With the nitro-substituted carboxylic acid in hand, the next step is its conversion to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts.

Mechanistic Insights: Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic nucleophilic acyl substitution reaction. The key to the reaction is the transformation of the hydroxyl (-OH) group, a poor leaving group, into a highly effective chlorosulfite leaving group.[8]

Caption: The conversion of the carboxylic acid to an acyl chloride.

The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride.[9][10] A chloride ion is expelled, and subsequent rearrangement forms a chlorosulfite intermediate. This intermediate is highly unstable and readily collapses, releasing sulfur dioxide (SO₂) gas and a chloride ion, to form the acyl chloride product. The other byproduct, hydrogen chloride (HCl), is also a gas, which drives the reaction to completion according to Le Châtelier's principle and simplifies purification.[11]

Experimental Protocol: Acyl Chlorination

This protocol is based on standard procedures for the synthesis of acyl chlorides from carboxylic acids.[12][13]

Materials & Equipment:

-

4-Methoxy-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (optional, as solvent)

-

Round-bottom flask with reflux condenser, heating mantle, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet tube (to vent HCl and SO₂ to a scrubber), place the dried 4-methoxy-3-nitrobenzoic acid.

-

Reagent Addition: Add an excess of thionyl chloride (typically 2-3 molar equivalents) to the flask. A solvent such as toluene can be used if desired.[12]

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for 1-2 hours. The reaction is complete when the evolution of gases (HCl and SO₂) ceases.

-

Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation at atmospheric pressure. The remaining product, this compound, can be purified by vacuum distillation if necessary, though it is often of sufficient purity for subsequent steps.[14] The product is a dense residue that should be protected from moisture.[12]

Data Presentation: Acyl Chlorination Reaction

| Parameter | Value |

| Starting Material | 4-Methoxy-3-nitrobenzoic acid |

| Product | This compound |

| Reagent | Thionyl Chloride (SOCl₂) |

| Reaction Conditions | Reflux, 1-2 hours |

| Byproducts | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) |

| Purification | Distillation to remove excess SOCl₂ |

Mandatory Safety and Handling Precautions

The reagents used in this synthesis are hazardous and must be handled with extreme care using appropriate personal protective equipment (PPE) in a certified chemical fume hood.

-

Concentrated Acids (H₂SO₄ and HNO₃): These are severely corrosive and can cause immediate, severe burns upon contact. They are also strong oxidizing agents. Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves. The preparation of the nitrating mixture is highly exothermic and must be performed slowly, with cooling, to prevent uncontrolled temperature increases.[3]

-

Thionyl Chloride (SOCl₂): This substance is toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[15][16] Inhalation can cause severe respiratory tract irritation and pulmonary edema, and skin contact leads to serious burns.[17] It must be handled exclusively in a well-ventilated fume hood. Ensure all glassware is perfectly dry before use. An emergency shower and eyewash station must be immediately accessible.[18]

References

-

SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

-

22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

- Process for producing 3-nitro-4-alkoxybenzoic acid.

- Method for preparing 3-nitro-4-methoxy benzoic acid.

-

Common Name: THIONYL CHLORIDE. NJ.gov. [Link]

- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

ICSC 1409 - THIONYL CHLORIDE. IPCS INCHEM. [Link]

-

Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

-

-

Nitration of m-Methoxycinnamic Acid. RSC Publishing. [Link]

-

-

Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

-

Benzoic acid, 4-methoxy-3-nitro-. NIST WebBook. [Link]

-

4-Methoxy-3-nitrobenzoic acid. PubChem. [Link]

-

p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure. [Link]

-

Preparation of 4-nitrobenzoyl chloride. PrepChem.com. [Link]

-

4-Methoxy-3-nitrobenzoic acid. Chemsrc. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzoic acid, 4-methoxy-3-nitro- [webbook.nist.gov]

- 5. 4-Methoxy-3-nitrobenzoic acid | C8H7NO5 | CID 66640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]

- 7. 4-Methoxy-3-nitrobenzoic acid | CAS#:89-41-8 | Chemsrc [chemsrc.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 18. nj.gov [nj.gov]

An In-depth Technical Guide to 4-Methoxy-3-nitrobenzoyl chloride

Abstract: This technical guide provides a comprehensive overview of 4-Methoxy-3-nitrobenzoyl chloride, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. This document elucidates its formal nomenclature, physicochemical properties, established synthesis protocols, and critical applications, particularly its role as a versatile acylating agent. Emphasis is placed on the causality behind experimental choices and adherence to safety protocols, ensuring a trustworthy and authoritative resource for laboratory and industrial applications.

Nomenclature and Chemical Identity

The foundation of utilizing any chemical reagent begins with its unambiguous identification. The compound is systematically named according to the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name

The correct and formal IUPAC name for the compound is This compound . This name is derived by identifying the parent structure, a benzoyl chloride, and then naming the substituents (a methoxy group and a nitro group) at their respective positions on the benzene ring.

Chemical Identifiers

For precise tracking and procurement, the following identifiers are crucial:

| Identifier | Value |

| CAS Number | 10397-28-1 |

| Molecular Formula | C₈H₆ClNO₄ |

| Molecular Weight | 215.59 g/mol |

| Synonyms | 3-Nitro-p-anisoyl chloride, 3-Nitro-4-methoxybenzoyl chloride |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is paramount for its effective use in synthesis, including planning reaction conditions and purification strategies.

| Property | Value | Source |

| Appearance | Yellow to brown crystalline powder or solid | N/A |

| Melting Point | 66-70 °C | N/A |

| Boiling Point | 165 °C at 15 mmHg | N/A |

| Solubility | Reacts with water and alcohols. Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and ethers. | [1] |

The presence of the acyl chloride functional group makes the compound highly reactive and susceptible to hydrolysis.[1] Therefore, it must be handled under anhydrous conditions to prevent decomposition into the corresponding carboxylic acid.

Synthesis of this compound

The preparation of this compound is a common laboratory procedure that involves the conversion of a carboxylic acid to an acyl chloride. The choice of chlorinating agent is a critical decision based on efficiency, cost, and ease of purification.

Synthetic Strategy: Chlorination of 4-Methoxy-3-nitrobenzoic Acid

The most direct and widely adopted method for synthesizing this compound is the chlorination of its parent carboxylic acid, 4-methoxy-3-nitrobenzoic acid.[2] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Causality of Reagent Choice: Thionyl chloride is preferred over other chlorinating agents like oxalyl chloride or phosphorus pentachloride for several reasons. Primarily, the byproducts of the reaction with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[3] This simplifies the purification process immensely, as these gaseous byproducts can be easily removed from the reaction mixture, often driving the reaction to completion. While oxalyl chloride can be milder, it is generally more expensive, making thionyl chloride more economical for larger-scale syntheses.[3]

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-methoxy-3-nitrobenzoic acid using thionyl chloride.

Materials:

-

4-methoxy-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Catalytic amount of N,N-Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser and gas outlet

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methoxy-3-nitrobenzoic acid in anhydrous toluene.

-

Reagent Addition: Add a catalytic amount of DMF. Then, add thionyl chloride (typically 1.5 to 2.0 molar equivalents) dropwise to the stirred suspension at room temperature.

-

Reaction: After the initial effervescence subsides, heat the reaction mixture to reflux (approximately 80-110°C depending on the solvent) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Isolation: The resulting residue is the crude this compound, which can be used directly for subsequent reactions or purified by vacuum distillation or recrystallization.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable building block due to its dual reactivity: the highly electrophilic acyl chloride and the potential for modification of the nitro group.

Role as an Acylating Agent

The primary utility of this compound is as a potent acylating agent.[4] The electron-withdrawing nature of both the nitro group and the chlorine atom on the carbonyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is harnessed to form stable amide and ester linkages, which are fundamental components of a vast number of pharmaceutical compounds.[5]

Use in the Synthesis of Bioactive Molecules

This reagent serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, related nitrobenzoyl chlorides are crucial in creating anti-cancer and anti-viral drugs.[6][7] The nitro group, while enhancing the reactivity for acylation, can also be reduced to an amine in a subsequent step. This amine can then be further functionalized, providing a strategic handle for building molecular complexity. This two-step process—acylation followed by nitro reduction—is a common and powerful strategy in medicinal chemistry.

General Reaction Pathway: Amide Formation

The reaction with a primary or secondary amine to form a benzamide is a cornerstone application. This is typically performed in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl byproduct.[5]

Caption: General pathway for amide synthesis using the title compound.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its hazardous properties.

-

Corrosivity: As an acyl chloride, it is corrosive and causes severe skin burns and eye damage.[8] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Moisture Sensitivity: The compound reacts with water, including moisture in the air, to release corrosive hydrogen chloride gas.[1] All handling should be performed in a well-ventilated fume hood and under anhydrous conditions.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[8] Keep away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[4]

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][9] If swallowed, rinse the mouth but do not induce vomiting.[8]

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. Its IUPAC name, this compound, accurately describes its structure. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers and scientists to effectively leverage this compound in the creation of complex and valuable molecules.

References

-

PubChem. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Methylamino)-3-Nitrobenzoyl Chloride: A Versatile Chemical Compound for Pharmaceutical Applications. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Nitrobenzoyl chloride 122-04-3 wiki. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-nitrobenzoyl chloride. Retrieved from [Link]

- Google Patents. (2016). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.

-

MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

-

NIST. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]

Sources

- 1. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.es [fishersci.es]

An In-depth Technical Guide to 4-Methoxy-3-nitrobenzoyl chloride for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis Landscape

In the intricate world of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. 4-Methoxy-3-nitrobenzoyl chloride emerges as a key intermediate, offering a synthetically versatile scaffold for the introduction of the 4-methoxy-3-nitrophenyl moiety. The interplay of its acyl chloride, methoxy, and nitro functionalities provides a nuanced reactivity profile that, when expertly harnessed, can unlock efficient pathways to complex target molecules. This guide is crafted to provide not just a compilation of data, but a cohesive understanding of the causality behind the experimental choices and protocols associated with this compound. As we delve into its properties and applications, we aim to equip the discerning researcher with the insights necessary for predictable and successful synthetic outcomes.

Part 1: Core Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent's physical and spectroscopic properties is the bedrock of its effective application. These characteristics dictate handling, reaction setup, and purification strategies.

1.1: Key Physical and Chemical Properties

The following table summarizes the essential physicochemical data for this compound, compiled from verified chemical supplier databases and computational predictions.

| Property | Value | Reference(s) |

| CAS Number | 10397-28-1 | |

| Molecular Formula | C₈H₆ClNO₄ | |

| Molecular Weight | 215.59 g/mol | |

| Appearance | Solid or semi-solid or lump or liquid | |

| Melting Point | Not explicitly available in searched literature | |

| Boiling Point | 357.8 ± 22.0 °C at 760 mmHg | |

| Density | Predicted, not experimentally verified | |

| Solubility | Reacts with water. Soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and acetone. | [1] |

1.2: Spectroscopic Signature

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the three methoxy protons. The aromatic protons will appear as a complex splitting pattern due to their coupling with each other. The proton ortho to the nitro group will likely be the most downfield, followed by the proton ortho to the acyl chloride, and finally the proton ortho to the methoxy group. The methoxy protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR (Predicted): The carbon NMR spectrum will display eight distinct signals corresponding to the carbons in the molecule. The carbonyl carbon of the acyl chloride will be the most downfield signal. The aromatic carbons will have chemical shifts influenced by the electronic effects of the substituents. The carbon bearing the methoxy group will be significantly shielded (shifted upfield) compared to the others, while the carbon attached to the nitro group will be deshielded (shifted downfield).

-

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups. Key expected peaks include:

-

C=O stretch (acyl chloride): A strong, sharp peak around 1770-1800 cm⁻¹.

-

Asymmetric and symmetric NO₂ stretch: Two strong peaks, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-O-C stretch (ether): A strong peak in the region of 1250-1300 cm⁻¹.

-

Aromatic C=C stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

-

Part 2: Reactivity, Stability, and Mechanistic Considerations

The synthetic utility of this compound is dictated by the electrophilicity of the acyl chloride, which is modulated by the electronic contributions of the methoxy and nitro groups on the aromatic ring.

2.1: The Acyl Chloride: The Epicenter of Reactivity

The carbonyl carbon of the acyl chloride is highly electrophilic, making it susceptible to nucleophilic attack. This is the primary site of reaction for this molecule, leading to the formation of amides, esters, and other carboxylic acid derivatives.

Caption: Primary reaction pathway for this compound.

Expert Insight: The reactivity of the acyl chloride is significantly enhanced by the electron-withdrawing nitro group, which destabilizes the carbonyl carbon and makes it more susceptible to nucleophilic attack. Conversely, the electron-donating methoxy group, through its +M (mesomeric) effect, can slightly diminish this reactivity compared to a compound with only a nitro substituent. This electronic tug-of-war provides a fine-tuning mechanism for its reactivity.

2.2: Stability and Handling

This compound is a moisture-sensitive compound.[1] Exposure to water or atmospheric moisture will lead to hydrolysis, yielding the corresponding carboxylic acid and hydrochloric acid gas. This necessitates handling under anhydrous conditions, preferably in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). It is also corrosive and a lachrymator, mandating the use of appropriate personal protective equipment (PPE).

Part 3: Experimental Protocols: A Guide to Best Practices

The following section provides a detailed, step-by-step protocol for a common and crucial application of this compound: the synthesis of an N-substituted amide. This protocol is designed to be a self-validating system, with explanations for each step to ensure reproducibility and success.

3.1: Synthesis of an N-Aryl-4-methoxy-3-nitrobenzamide

This protocol outlines the reaction of this compound with a primary arylamine.

Materials:

-

This compound

-

Substituted Aniline (e.g., p-anisidine)

-

Triethylamine (or other non-nucleophilic base)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid solution

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Experimental Workflow:

Caption: A generalized workflow for the amidation of this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the arylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Causality: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the acyl chloride. The base is necessary to neutralize the HCl byproduct, driving the reaction to completion. Cooling the reaction mixture helps to control the initial exotherm of the reaction.

-

-

Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup: Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Self-Validation: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted starting material and the carboxylic acid byproduct from hydrolysis. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Part 4: Safety, Handling, and Disposal

As a reactive and corrosive compound, stringent safety measures are imperative when working with this compound.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles. Work in a well-ventilated chemical fume hood.[4][5]

-

Handling: Avoid inhalation of dust and vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[4][5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and oxidizing agents.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted acyl chloride can be slowly quenched with a solution of sodium bicarbonate.

Conclusion

This compound is a potent and versatile chemical intermediate. Its reactivity, governed by the interplay of its functional groups, allows for the efficient synthesis of a wide range of derivatives, particularly amides and esters. A thorough understanding of its physicochemical properties, coupled with meticulous adherence to anhydrous reaction conditions and safety protocols, is the key to unlocking its full synthetic potential. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively utilize this valuable building block in their synthetic endeavors.

References

- Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor. Med Chem (Los Angeles), an open access journal. ISSN: 2161-0444 Volume 8(10): 273-280.

- Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2024). Royal Society of Chemistry.

- N-methoxy-N,3-dimethyl-4-nitrobenzamide synthesis. (n.d.). ChemicalBook. Retrieved January 13, 2026.

- This compound | 10397-28-1. (n.d.). Sigma-Aldrich. Retrieved January 13, 2026.

- 4-Nitrobenzoyl chloride(122-04-3) 13C NMR spectrum. (n.d.). ChemicalBook. Retrieved January 13, 2026.

- An In-depth Technical Guide to the Reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride with Nucleophiles. (2025). BenchChem.

- SAFETY DATA SHEET - TCI Chemicals. (n.d.). Retrieved January 13, 2026.

- SAFETY DATA SHEET - Fisher Scientific. (2023, September 21).

- 4-Methoxybenzoyl chloride synthesis. (n.d.). ChemicalBook. Retrieved January 13, 2026.

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018, August 6). Medicinal Chemistry.

- p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure. (n.d.).

- 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502. (n.d.). PubChem.

- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.).

- Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides

- Preparation of 4-nitrobenzoyl chloride. (n.d.). PrepChem.com.

- N-(3-chlorophenethyl)-4-nitrobenzamide. (n.d.). MDPI.

- A Technical Guide to the Discovery and Historical Synthesis of 4-Nitrobenzoyl Chloride. (2025). BenchChem.

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). NIH.

- Amide Synthesis. (n.d.). Fisher Scientific.

- Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. (2025, August 7).

- 3 - Organic Syntheses Procedure. (n.d.).

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- 4-Methoxybenzoyl chloride(100-07-2) 13C NMR spectrum. (n.d.). ChemicalBook.

- Amidation Reaction. (2023, September 24). YouTube.

- Application Notes and Protocols for Amide Synthesis using 4-(Methylamino)-3-nitrobenzoyl chloride. (2025). BenchChem.

- 4-Nitrobenzoyl chloride 122-04-3 wiki. (n.d.).

- Bretherick's Handbook Of Reactive Chemical Hazards. (n.d.). VDOC.PUB.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Nitrobenzoyl chloride(122-04-3) 13C NMR spectrum [chemicalbook.com]

- 3. 4-Methoxybenzoyl chloride(100-07-2) 13C NMR [m.chemicalbook.com]

- 4. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

4-Methoxy-3-nitrobenzoyl chloride molecular weight

An In-Depth Technical Guide to 4-Methoxy-3-nitrobenzoyl Chloride: Properties, Synthesis, and Applications

Executive Summary

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and fine chemical industries. Its molecular architecture, featuring a reactive acyl chloride, an electron-directing methoxy group, and a synthetically versatile nitro group, establishes it as a valuable intermediate for the construction of complex molecular targets. This guide provides a comprehensive technical overview of its physicochemical properties, validated synthesis protocols, reaction mechanisms, and critical applications, with a focus on its role in drug discovery and development. It is intended for researchers, chemists, and process scientists seeking to leverage this reagent in their synthetic endeavors.

Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a solid or semi-solid under standard conditions, and its key characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 215.59 g/mol | [1][2][3] |

| Molecular Formula | C₈H₆ClNO₄ | [1][2] |

| CAS Number | 10397-28-1 | [1][2] |

| Appearance | Solid, semi-solid, or lump | |

| Purity | Typically ≥95% | |

| Storage Conditions | Inert atmosphere, room temperature | [2] |

The structure of this compound is depicted below, highlighting the spatial relationship of its functional groups which dictates its chemical reactivity.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The primary and most reliable route to this compound is the direct chlorination of its corresponding carboxylic acid, 4-Methoxy-3-nitrobenzoic acid. This two-stage process, involving the synthesis of the precursor followed by its conversion to the acyl chloride, is a foundational workflow in organic synthesis.

Synthesis of Precursor: 4-Methoxy-3-nitrobenzoic Acid

The precursor acid is itself a valuable intermediate.[4] It is typically synthesized via the electrophilic nitration of p-anisic acid (4-methoxybenzoic acid).[4][5] The electron-donating nature of the methoxy group activates the aromatic ring and directs the incoming nitro group to the ortho position (position 3).

Experimental Protocol: Nitration of p-Anisic Acid [4][5]

-

Reaction Setup: In a 250 mL round-bottom flask suitable for aggressive reagents, cautiously add 10.0 g of p-anisic acid to 50 mL of concentrated (98%) sulfuric acid. Maintain cooling in an ice bath to manage the exothermic dissolution.

-

Nitrating Mixture Preparation: In a separate flask, prepare a nitrating mixture by carefully adding 5.0 mL of concentrated (70%) nitric acid to 10 mL of concentrated sulfuric acid, ensuring the temperature is kept below 10°C.

-

Addition: While vigorously stirring the p-anisic acid solution and maintaining a temperature below 10°C, add the nitrating mixture dropwise using a dropping funnel over 30-45 minutes. The controlled addition is critical to prevent runaway reactions and the formation of dinitrated byproducts.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, followed by 1-2 hours at room temperature to ensure the reaction proceeds to completion.

-

Work-up and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product, 4-methoxy-3-nitrobenzoic acid, will precipitate as a yellow solid.[4]

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral. The product can be further purified by recrystallization from ethanol to yield a white to light yellow crystalline powder.[4]

Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation, most often accomplished using thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is frequently chosen for its cost-effectiveness and because its byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies product purification.[6]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Chlorination with Thionyl Chloride

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂). Ensure all glassware is oven-dried to prevent hydrolysis of the acyl chloride.

-

Reaction: To the flask, add 10.0 g of 4-Methoxy-3-nitrobenzoic acid and 30 mL of an inert solvent like toluene. Add a catalytic amount (2-3 drops) of N,N-dimethylformamide (DMF), which facilitates the reaction.

-

Reagent Addition: Slowly add 1.5 to 2.0 molar equivalents of thionyl chloride to the suspension.

-

Heating: Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours. The reaction is typically complete when the evolution of gas ceases and the solution becomes clear.

-

Isolation: After cooling, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude product, this compound, can be used directly or purified further by vacuum distillation if required.

Applications in Pharmaceutical and Chemical Synthesis

This compound's value lies in its ability to act as a potent acylating agent, enabling the formation of stable amide and ester bonds—a cornerstone of medicinal chemistry.[7]

Amide Bond Formation

The reaction of the acyl chloride with primary or secondary amines is a robust method for synthesizing benzamides. This reaction is fundamental in drug development, as the amide bond is a key structural motif in countless active pharmaceutical ingredients (APIs). The precursor acid has been used in the synthesis of aniline mustard analogues investigated for potential anti-tumor activity, highlighting the relevance of this scaffold in oncology research. While many related benzoyl chlorides are key intermediates in producing anticancer, antiviral, and anti-inflammatory drugs, this compound provides a unique substitution pattern for fine-tuning molecular properties.[8]

Ester Formation

Similarly, reaction with alcohols or phenols yields benzoate esters. This transformation is used to introduce the 4-methoxy-3-nitrobenzoyl moiety as a protecting group or as a key structural component in the synthesis of fine chemicals and materials.

Synthetic Versatility of the Nitro Group

The nitro group at the 3-position is not merely a passive substituent. It can be readily reduced to an amine (e.g., using catalytic hydrogenation), yielding 3-amino-4-methoxybenzoyl derivatives.[9] This opens up a new axis for synthetic diversification, allowing for subsequent reactions such as diazotization to form dyes or further acylation to build highly complex molecules.[4]

Safety, Handling, and Storage

As with all acyl chlorides, this compound must be handled with extreme care due to its reactivity and corrosive nature. The following guidelines are based on data for structurally analogous compounds.[10][11][12]

-

Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage.[11][12]

-

Water Reactive: Reacts violently with water, moisture, and alcohols, liberating corrosive hydrogen chloride gas.[10][13] Containers may build up pressure if contaminated with moisture.[7]

-

Lachrymator: The vapors are irritating to the eyes and respiratory system.[10][12]

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3]

-

-

Handling:

-

Always handle inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[11][12]

-

Use oven-dried glassware and operate under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

-

Avoid inhalation of dust or vapors.[11]

-

-

Storage:

-

First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

Conclusion

This compound is a synthetically powerful and versatile chemical intermediate. Its defined physicochemical properties and well-established synthesis routes make it an accessible and reliable reagent. For researchers in drug development and materials science, its trifunctional nature provides a robust platform for acylating amines and alcohols, while the nitro group offers a handle for profound downstream structural modifications. Adherence to strict safety protocols is mandatory for its handling, but when used correctly, it is an invaluable tool for advancing complex organic synthesis.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Methylamino)-3-Nitrobenzoyl Chloride: A Versatile Chemical Compound for Pharmaceutical Applications. Retrieved from [Link]

- Google Patents. (2015). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.

-

ChemSynthesis. (2025). 4-nitrobenzoyl chloride. Retrieved from [Link]

-

CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Nitrobenzoyl chloride (CAS 122-04-3). Retrieved from [Link]

-

NIST. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 10397-28-1|this compound|BLD Pharm [bldpharm.com]

- 3. 10397-28-1 | this compound | Aryls | Ambeed.com [ambeed.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.es [fishersci.es]

- 11. tcichemicals.com [tcichemicals.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Reactivity of 4-Methoxy-3-nitrobenzoyl chloride with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 4-Methoxy-3-nitrobenzoyl chloride, a key intermediate in organic synthesis and drug development. The document elucidates the theoretical underpinnings of its reactivity profile, governed by the electronic interplay of the methoxy and nitro substituents. Detailed experimental protocols for its reactions with various nucleophiles, including amines, alcohols, phenols, and thiols, are presented. Furthermore, this guide offers a thorough framework for the characterization of the resulting amide, ester, and thioester products using modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this versatile building block.

Introduction: The Chemical Persona of this compound

This compound is a substituted aromatic acyl chloride that has garnered significant interest in the synthesis of complex organic molecules. Its utility stems from a synthetically advantageous arrangement of functional groups: a highly reactive acyl chloride, an electron-donating methoxy group, and an electron-withdrawing nitro group. This unique electronic architecture fine-tunes the reactivity of the acyl chloride, making it a valuable reagent for the construction of diverse molecular scaffolds, particularly in the pharmaceutical industry. A deep understanding of its reactivity with a range of nucleophiles is paramount for its effective application in multi-step syntheses.

Theoretical Framework: Unraveling the Reactivity of the Acyl Chloride

The reactivity of this compound is fundamentally governed by the electrophilicity of the carbonyl carbon. The two substituents on the aromatic ring, the methoxy and nitro groups, exert opposing electronic effects that modulate this electrophilicity.

-

The Nitro Group (-NO₂): Positioned meta to the acyl chloride, the nitro group is a potent electron-withdrawing group. It deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly in this context, it significantly enhances the electrophilicity of the carbonyl carbon through its negative inductive (-I) and mesomeric (-M) effects. This withdrawal of electron density makes the carbonyl carbon more susceptible to attack by nucleophiles.

-

The Methoxy Group (-OCH₃): Located para to the acyl chloride, the methoxy group is an electron-donating group primarily through its positive mesomeric (+M) effect, which is stronger than its negative inductive (-I) effect. This electron donation can partially counteract the electron-withdrawing effect of the nitro group. However, due to the ortho and para directing nature of the methoxy group, its electron-donating resonance effect is more pronounced at the ortho and para positions relative to itself, and thus has a less direct impact on the carbonyl carbon compared to the nitro group at the meta position.

The net result of these competing electronic effects is a highly reactive acyl chloride, primed for nucleophilic acyl substitution reactions.

"4-Methoxy-3-nitrobenzoyl_chloride" [label="this compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Carbonyl_Carbon" [label="Electrophilic Carbonyl Carbon", fillcolor="#FBBC05", fontcolor="#202124"]; "Nitro_Group" [label="Nitro Group (-NO₂)\n(meta)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Methoxy_Group" [label="Methoxy Group (-OCH₃)\n(para)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Increased_Reactivity" [label="Enhanced Reactivity\ntowards Nucleophiles", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

"Nitro_Group" -> "Carbonyl_Carbon" [label="-I, -M Effects\n(Electron Withdrawing)"]; "Methoxy_Group" -> "Carbonyl_Carbon" [label="+M > -I Effects\n(Electron Donating)"]; "Carbonyl_Carbon" -> "Increased_Reactivity" [label="Increased Electrophilicity"]; "4-Methoxy-3-nitrobenzoyl_chloride" -> "Carbonyl_Carbon"; }

Figure 1: Influence of substituents on reactivity.

Reactions with Nucleophiles: A Practical Guide

The primary reaction pathway for this compound is nucleophilic acyl substitution. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride leaving group, yielding the acylated product.

"Reactants" [label="this compound + Nucleophile (Nu-H)"]; "Intermediate" [label="Tetrahedral Intermediate", shape=ellipse]; "Products" [label="Acylated Product + HCl"];

"Reactants" -> "Intermediate" [label="Nucleophilic Attack"]; "Intermediate" -> "Products" [label="Chloride Elimination"]; }

Figure 2: General mechanism of nucleophilic acyl substitution.

Reaction with Amines: Formation of Amides

Primary and secondary amines readily react with this compound to form the corresponding N-substituted amides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[1]

Experimental Protocol: Synthesis of N-Butyl-4-methoxy-3-nitrobenzamide

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve n-butylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reaction with Alcohols: Formation of Esters

Alcohols react with this compound to form esters. The reaction can be catalyzed by a base, such as pyridine, which also acts as a scavenger for the HCl produced.

Experimental Protocol: Synthesis of Ethyl 4-methoxy-3-nitrobenzoate

-

Preparation: To a solution of ethanol (1.5 equivalents) in anhydrous pyridine, add this compound (1.0 equivalent) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude ester by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Reaction with Phenols: Formation of Phenyl Esters

Phenols, being less nucleophilic than alcohols, often require slightly more forcing conditions or the presence of a base for efficient acylation.[2]

Experimental Protocol: Synthesis of Phenyl 4-methoxy-3-nitrobenzoate

-

Preparation: In a round-bottom flask, dissolve phenol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Acyl Chloride: Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 6-8 hours.

-

Work-up: Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with 1 M NaOH, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Recrystallize the crude product from ethanol to afford the pure phenyl ester.

Reaction with Thiols: Formation of Thioesters

Thiols are excellent nucleophiles and react readily with this compound to produce thioesters. The reaction is typically performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate.

Experimental Protocol: Synthesis of S-Ethyl 4-methoxy-3-nitrobenzothioate

-

Preparation: In a flask, dissolve ethanethiol (1.1 equivalents) in anhydrous THF and cool to 0 °C.

-

Thiolate Formation: Add a base such as sodium hydride (1.1 equivalents) portion-wise and stir for 20 minutes at 0 °C.

-

Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Washing and Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude thioester by flash chromatography on silica gel.

Characterization of Products

The successful synthesis of the amide, ester, and thioester derivatives of this compound can be confirmed through a combination of spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for the products synthesized in the experimental protocols.

Table 1: Predicted ¹H NMR and ¹³C NMR Data

| Compound | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| N-Butyl-4-methoxy-3-nitrobenzamide | ~8.2 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~6.2 (br s, 1H, NH), ~4.0 (s, 3H, OCH₃), ~3.4 (q, 2H, NCH₂), ~1.6 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) | ~165 (C=O), ~155 (C-OCH₃), ~140 (C-NO₂), ~135 (Ar-C), ~130 (Ar-CH), ~125 (Ar-C), ~115 (Ar-CH), ~56 (OCH₃), ~40 (NCH₂), ~31 (CH₂), ~20 (CH₂), ~14 (CH₃) |

| Ethyl 4-methoxy-3-nitrobenzoate | ~8.3 (s, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~4.4 (q, 2H, OCH₂), ~4.0 (s, 3H, OCH₃), ~1.4 (t, 3H, CH₃) | ~164 (C=O), ~155 (C-OCH₃), ~140 (C-NO₂), ~135 (Ar-C), ~130 (Ar-CH), ~125 (Ar-C), ~115 (Ar-CH), ~62 (OCH₂), ~56 (OCH₃), ~14 (CH₃) |

| Phenyl 4-methoxy-3-nitrobenzoate | ~8.4 (s, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.5-7.2 (m, 6H, Ar-H), ~4.0 (s, 3H, OCH₃) | ~163 (C=O), ~155 (C-OCH₃), ~150 (Ar-C), ~140 (C-NO₂), ~135 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-C), ~122 (Ar-CH), ~115 (Ar-CH), ~56 (OCH₃) |

| S-Ethyl 4-methoxy-3-nitrobenzothioate | ~8.2 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~4.0 (s, 3H, OCH₃), ~3.1 (q, 2H, SCH₂), ~1.3 (t, 3H, CH₃) | ~190 (C=O), ~155 (C-OCH₃), ~140 (C-NO₂), ~138 (Ar-C), ~130 (Ar-CH), ~125 (Ar-C), ~115 (Ar-CH), ~56 (OCH₃), ~24 (SCH₂), ~15 (CH₃) |

Table 2: Predicted IR and Mass Spectrometry Data

| Compound | Predicted IR (cm⁻¹) | Predicted Mass Spectrum (m/z) |

| N-Butyl-4-methoxy-3-nitrobenzamide | ~3300 (N-H), ~1640 (C=O, Amide I), ~1530 (N-H bend, Amide II), ~1520 & ~1350 (NO₂) | M⁺, [M-C₄H₉]⁺, [M-NHC₄H₉]⁺, [ArCO]⁺ |

| Ethyl 4-methoxy-3-nitrobenzoate | ~1720 (C=O), ~1280 & ~1100 (C-O), ~1520 & ~1350 (NO₂) | M⁺, [M-OC₂H₅]⁺, [ArCO]⁺ |

| Phenyl 4-methoxy-3-nitrobenzoate | ~1735 (C=O), ~1270 & ~1150 (C-O), ~1520 & ~1350 (NO₂) | M⁺, [M-OC₆H₅]⁺, [ArCO]⁺ |

| S-Ethyl 4-methoxy-3-nitrobenzothioate | ~1680 (C=O), ~1520 & ~1350 (NO₂) | M⁺, [M-SC₂H₅]⁺, [ArCO]⁺ |

Conclusion

This compound stands out as a highly versatile and reactive intermediate in organic synthesis. The electronic dichotomy of its methoxy and nitro substituents confers a well-defined reactivity profile, rendering the acyl chloride susceptible to a broad range of nucleophilic attacks. This guide has provided a detailed theoretical and practical framework for understanding and utilizing this reactivity. The experimental protocols and characterization data presented herein serve as a valuable resource for researchers in the design and execution of synthetic strategies that incorporate this important building block, ultimately facilitating the development of novel chemical entities with potential applications in medicinal chemistry and materials science.

References

-

MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Organic Syntheses. [Link]

-

University of Calgary. (n.d.). Acylation of phenols. University of Calgary. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

NIH. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. [Link]

Sources

An In-Depth Technical Guide to the Role of 4-Methoxy-3-nitrobenzoyl Chloride in Organic Synthesis

Introduction: Unveiling a Specialized Acylating Agent

In the vast arsenal of organic synthesis, acyl chlorides stand as highly reactive and indispensable reagents for the construction of C-C and C-heteroatom bonds. Among these, 4-Methoxy-3-nitrobenzoyl chloride emerges as a uniquely functionalized building block. Its structure is distinguished by three key features: a highly reactive acyl chloride group for covalent bond formation, an electron-donating methoxy group, and a powerful electron-withdrawing nitro group. This specific arrangement of functional groups makes it a valuable, albeit specialized, intermediate for synthesizing complex molecules, particularly in the realms of pharmaceutical and materials science. This guide provides an in-depth analysis of its synthesis, core reactivity, and strategic applications, offering researchers a comprehensive understanding of its synthetic potential.

Section 1: Physicochemical Profile and Safety Imperatives

Before its deployment in any synthetic campaign, a thorough understanding of the compound's properties and handling requirements is paramount. This compound is a moisture-sensitive solid that demands careful handling under anhydrous conditions to prevent hydrolysis back to its parent carboxylic acid.

| Property | Value | Source |

| CAS Number | 10397-28-1 | |

| Molecular Formula | C₈H₆ClNO₄ | |

| Molecular Weight | 215.59 g/mol | N/A |

| Appearance | Solid or semi-solid | |

| Purity | Typically ≥95% | |

| Storage | Inert atmosphere, room temperature |

Safety and Handling:

As with all acyl chlorides, this compound is corrosive and reacts exothermically with water, including atmospheric moisture, to release hydrochloric acid gas.[1] The presence of the nitroaromatic moiety suggests additional toxicity concerns. Therefore, rigorous safety protocols are non-negotiable.

-

Personal Protective Equipment (PPE): Always use in a certified fume hood while wearing safety goggles, a face shield, impervious gloves, and a lab coat.

-

Handling: Handle exclusively under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and anhydrous solvents.

-

Incompatibilities: Avoid contact with water, alcohols, amines, strong bases, and strong oxidizing agents.[1][2][3]

-

Disposal: Quench excess reagent cautiously by slow addition to a stirred, cooled solution of sodium bicarbonate or another suitable base before disposal according to institutional guidelines.

Section 2: The Synthetic Pathway to this compound

The reliable synthesis of this compound is predicated on the availability of its precursor, 4-methoxy-3-nitrobenzoic acid. This precursor can be synthesized in high yield, making the overall pathway efficient and scalable.[4] The process is a robust, two-stage workflow involving oxidation followed by chlorination.

Stage 1: Synthesis of the Precursor, 4-Methoxy-3-nitrobenzoic Acid

The parent carboxylic acid is efficiently prepared via the oxidation of 3-nitro-4-methoxy benzyl chloride. This method has been shown to produce the acid with high purity (≥99%) and in high yield (87.2%), making it a cost-effective and reliable starting point for industrial applications.[4] The reaction typically involves heating the benzyl chloride derivative with nitric acid.[4][5]

Stage 2: Conversion to the Acyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry. The use of thionyl chloride (SOCl₂) is common due to its cost-effectiveness and the convenient removal of its byproducts (SO₂ and HCl) as gases.

Experimental Protocol: Synthesis of this compound

Objective: To convert 4-methoxy-3-nitrobenzoic acid to its corresponding acyl chloride.

Materials:

-

4-Methoxy-3-nitrobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)

-

Anhydrous toluene or dichloromethane (CH₂Cl₂)

Procedure:

-

Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂). Ensure the system is under a positive pressure of nitrogen or argon.

-

Charging the Flask: To the flask, add 4-methoxy-3-nitrobenzoic acid (1.0 eq) and a sufficient volume of anhydrous toluene to create a stirrable slurry.

-

Addition of Reagents: Add the catalytic amount of anhydrous DMF. Slowly add thionyl chloride (2.0-3.0 eq) to the slurry at room temperature.

-

Reaction: Gently heat the reaction mixture to reflux (for toluene, ~110°C). The solid should gradually dissolve as it is converted to the more soluble acyl chloride. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from the corrosive vapors.

-

Isolation: The resulting crude this compound, typically a solid or semi-solid, can be used directly for subsequent reactions or purified further by recrystallization from an anhydrous non-polar solvent like hexanes, if necessary.

Caption: Workflow for the two-stage synthesis of the title compound.

Section 3: Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is governed by the interplay of its functional groups. The acyl chloride is the primary site of reaction, participating readily in nucleophilic acyl substitution .

The reactivity of the carbonyl carbon is significantly enhanced by the strong electron-withdrawing effect (-I, -M) of the adjacent nitro group, making it highly electrophilic and susceptible to attack by even weak nucleophiles. This heightened reactivity is a key advantage, often allowing for reactions to proceed under mild conditions.

Common Transformations:

-

Amide Formation: Reacts rapidly with primary and secondary amines to form stable benzamide linkages. This is one of its most important applications in medicinal chemistry for linking molecular fragments.

-

Ester Formation: Reacts with alcohols to form benzoate esters. Sterically hindered alcohols may require a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Friedel-Crafts Acylation: Can acylate electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form substituted benzophenones.

Caption: General mechanism of nucleophilic acyl substitution.

Section 4: Strategic Applications in Complex Synthesis